N-(3,4-Dihydro-1(2H)-quinolinylcarbothioyl)-2-phenoxyacetamide
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Overview
Description
N-(3,4-Dihydro-1(2H)-quinolinylcarbothioyl)-2-phenoxyacetamide is a complex organic compound that falls under the category of heterocyclic compounds It is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydro-1(2H)-quinolinylcarbothioyl)-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 3,4-dihydroquinoline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The intermediate product is then treated with thiocarbonyldiimidazole to introduce the carbothioyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydro-1(2H)-quinolinylcarbothioyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-(3,4-Dihydro-1(2H)-quinolinylcarbothioyl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-Dihydro-1(2H)-quinolinylcarbothioyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-Dihydro-1(2H)-quinolinylcarbothioyl)-2-phenoxyacetamide can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds also contain a heterocyclic ring system and exhibit similar biological activities, such as antifungal properties.
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and are known for their pharmacological activities, including anti-inflammatory and anticancer effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H18N2O2S/c21-17(13-22-15-9-2-1-3-10-15)19-18(23)20-12-6-8-14-7-4-5-11-16(14)20/h1-5,7,9-11H,6,8,12-13H2,(H,19,21,23) |
InChI Key |
VTTOAQKDDDIERV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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